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molecular formula C14H15N3O B1212125 KC764 CAS No. 94457-09-7

KC764

Cat. No. B1212125
M. Wt: 241.29 g/mol
InChI Key: SLMUMPSLUWOXAO-UHFFFAOYSA-N
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Patent
US04559402

Procedure details

Ten g of 2-methyl-3-nicotinoyl pyrazolo[1,5-a]pyridine was dissolved in 150 ml of absolute ethanol and 2 g of 10% palladium carbon was added to the solution. The mixture was hydrogenated in an autoclave at 13 atm. of hydrogen at a temperature in the range of 55° to 58° C. for 3 hours. The mixture was filtered and the filtrate was evaporated under reduced pressure in order to remove the solvent. The residue was recrystallized from ethyl acetate to afford the title compound in yield of 8.5 g, mp 207°-208° C.
Name
2-methyl-3-nicotinoyl pyrazolo[1,5-a]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([C:11](=[O:18])[C:12]2[CH:17]=[CH:16][CH:15]=[N:14][CH:13]=2)=[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][N:4]2[N:3]=1.[H][H]>C(O)C.[C].[Pd]>[CH3:1][C:2]1[C:10]([C:11](=[O:18])[C:12]2[CH2:17][CH2:16][CH2:15][NH:14][CH:13]=2)=[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][N:4]2[N:3]=1 |f:3.4|

Inputs

Step One
Name
2-methyl-3-nicotinoyl pyrazolo[1,5-a]pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NN2C(C=CC=C2)=C1C(C1=CN=CC=C1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
palladium carbon
Quantity
2 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure in order
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC1=NN2C(C=CC=C2)=C1C(C1=CNCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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